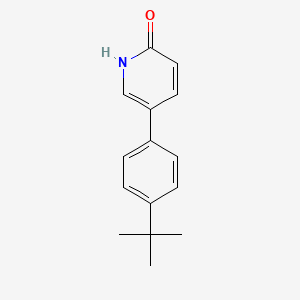
2-Hydroxy-5-(4-T-butylphenyl)pyridine
描述
2-Hydroxy-5-(4-T-butylphenyl)pyridine is a chemical compound that has garnered significant attention due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C15H17NO, and it has a molecular weight of 227.3 g/mol. Its structure features a pyridine ring substituted with a hydroxy group at the 2-position and a 4-T-butylphenyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-T-butylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon–carbon bonds . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, including the selection of appropriate solvents, catalysts, and reaction temperatures.
化学反应分析
Types of Reactions: 2-Hydroxy-5-(4-T-butylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Formation of 2-oxo-5-(4-T-butylphenyl)pyridine.
Reduction: Formation of 2-hydroxy-5-(4-T-butylphenyl)piperidine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism by which 2-Hydroxy-5-(4-T-butylphenyl)pyridine exerts its effects is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. The hydroxy group and the pyridine ring are likely involved in hydrogen bonding and π-π interactions with target proteins, influencing their function and activity.
相似化合物的比较
2-Hydroxy-5-phenylpyridine: Lacks the T-butyl group, resulting in different steric and electronic properties.
2-Hydroxy-5-(4-methylphenyl)pyridine: Contains a methyl group instead of a T-butyl group, affecting its reactivity and biological activity.
2-Hydroxy-5-(4-ethylphenyl)pyridine: Features an ethyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Hydroxy-5-(4-T-butylphenyl)pyridine stands out due to the presence of the bulky T-butyl group, which influences its steric and electronic properties. This unique structure can enhance its stability, reactivity, and potential biological activities compared to similar compounds.
属性
IUPAC Name |
5-(4-tert-butylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)13-7-4-11(5-8-13)12-6-9-14(17)16-10-12/h4-10H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJJDTSSDZNVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604834 | |
| Record name | 5-(4-tert-Butylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111106-16-1 | |
| Record name | 5-(4-tert-Butylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















